N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an isobutyl group, a phenyl group, a piperidine ring, and a carbonyl group. The isobutyl group is a four-carbon alkyl radical or substituent group derived from isobutane . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar functional groups include nucleophilic substitutions and eliminations for alkyl halides, and additions for carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
- Application : N4-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide exhibits potent antiviral properties and stimulates interferon (IFN)-alpha production .
- Application : This compound may have potential as an antitumor agent due to its immunomodulatory properties .
- Application : N4-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide could be explored as an adenosine receptor antagonist .
- Application : Investigate whether this derivative has potential in managing inflammatory skin disorders .
- Application : Explore its interactions with biological targets and consider it as a scaffold for drug design .
Immunomodulation and Antiviral Activity
Antitumor Potential
Non-Xanthine Adenosine Antagonism
Inflammatory Skin Disorders
Chemical Biology and Drug Design
Synthetic Methodology
properties
IUPAC Name |
methyl 2-[6-[(4-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-20-9-4-17(5-10-20)24-15-25(35-16-26(30)34-3)22-14-19(8-13-23(22)29-24)28-27(31)18-6-11-21(33-2)12-7-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTLMIPXDGTADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[6-(4-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.